molecular formula C21H28N2O3S B2453822 1-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine CAS No. 2361700-59-4

1-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine

Cat. No.: B2453822
CAS No.: 2361700-59-4
M. Wt: 388.53
InChI Key: GCXKDIWXIBLWBH-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is a synthetic organic compound It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperazine core: Starting with a piperazine precursor, the core structure is established.

    Substitution reactions: Introduction of the ethoxy, dimethylbenzenesulfonyl, and methylphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The ethoxy and methyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield a carboxylic acid derivative, while reduction of the sulfonyl group may produce a sulfide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets. These may include:

    Receptor binding: The compound may bind to certain receptors in the body, modulating their activity.

    Enzyme inhibition: It may inhibit specific enzymes, affecting metabolic pathways.

    Signal transduction: The compound could influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine: Similar structure with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)-4-(4-chlorophenyl)piperazine: Similar structure with a chlorophenyl group instead of a methylphenyl group.

Uniqueness

1-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-5-26-20-14-18(4)21(15-17(20)3)27(24,25)23-12-10-22(11-13-23)19-8-6-16(2)7-9-19/h6-9,14-15H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXKDIWXIBLWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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